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Compound of Interest

Compound Name: Cephamycin C

Cat. No.: B1213690 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working on enhancing the expression of Cephamycin C biosynthetic genes in

Streptomyces. This resource provides troubleshooting guidance and answers to frequently

asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory gene controlling Cephamycin C biosynthesis in

Streptomyces clavuligerus?

A1: The primary regulatory gene is ccaR (cephamycin C and clavulanic acid regulator).[1][2][3]

This gene encodes a pathway-specific transcriptional activator belonging to the Streptomyces

antibiotic regulatory protein (SARP) family.[3][4] The CcaR protein is essential for the

expression of early and middle-stage genes in the cephamycin C biosynthetic pathway.

Deletion of ccaR results in the complete abolishment of cephamycin C production.

Q2: How does the ccaR gene regulate the expression of the cephamycin C gene cluster?

A2: CcaR is an autoregulatory protein that binds to specific heptameric sequences located in

the promoter regions of several genes within the cephamycin C and clavulanic acid "super-

cluster". In the cephamycin C cluster, CcaR controls the expression of the lat (lysine-6-

aminotransferase), cefF (deacetoxycephalosporin C synthase), and cefD (isopenicillin N

epimerase) genes. Transcriptomic analysis has shown that the expression of cephamycin C
biosynthesis genes is significantly reduced in a ccaR-deleted mutant.
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Q3: Can overexpression of ccaR enhance Cephamycin C production?

A3: Yes, overexpression of ccaR has been shown to increase Cephamycin C production. In

one study, a Streptomyces clavuligerus mutant with multiple copies of ccaR under the control of

a glycerol-inducible promoter (PglpF) exhibited a 6.1-fold increase in cephamycin C levels.

Q4: What is the role of the lat gene in Cephamycin C biosynthesis, and can its disruption

affect production?

A4: The lat gene encodes lysine-6-aminotransferase, a key enzyme that catalyzes the

conversion of L-lysine to α-aminoadipic acid, a precursor for cephamycin C. Disrupting the lat

gene blocks the cephamycin C biosynthetic pathway, leading to the elimination of its

production. Interestingly, in strains that also produce clavulanic acid, blocking cephamycin C
production by disrupting lat can lead to an increase in clavulanic acid titers.

Q5: Are there other regulatory genes outside the main cluster that influence Cephamycin C
production?

A5: Yes, other regulatory genes can influence cephamycin C biosynthesis. For instance, in

Streptomyces cattleya, the transcriptional activator ThnU, located within the thienamycin gene

cluster, is essential for the biosynthesis of cephamycin C. Additionally, global regulators can

play a role. For example, the stringent response, primarily governed by the relA gene, is crucial

for cephamycin C production, with its production being abolished in a ΔrelA mutant under

nutrient starvation.
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Issue Possible Cause(s) Recommended Solution(s)

No or very low Cephamycin C

production in wild-type S.

clavuligerus

1. Inappropriate fermentation

medium composition. 2.

Suboptimal culture conditions

(pH, temperature, aeration). 3.

Spontaneous mutation in the

biosynthetic or regulatory

genes.

1. Optimize the fermentation

medium. Consider using

Trypticase soy broth (TSB)

supplemented with 1% soluble

starch. Ensure adequate

phosphate levels, as

phosphate limitation can

trigger production. 2. Maintain

optimal growth conditions for

S. clavuligerus, typically

around 28°C with vigorous

shaking (250-280 rpm). 3.

Sequence key biosynthetic

genes (pcbAB, cmcI) and the

primary regulator (ccaR) to

check for mutations.

Failed attempt to increase

Cephamycin C production by

overexpressing ccaR

1. Ineffective promoter for

driving ccaR expression. 2.

Plasmid instability or loss. 3.

Suboptimal induction

conditions if using an inducible

promoter.

1. Use a strong, reliable

promoter. The glycerol-

inducible glpF promoter has

been shown to be effective. 2.

If using a multi-copy plasmid,

ensure appropriate antibiotic

selection is maintained

throughout the fermentation.

Consider using an integrative

vector like pSET152 for stable,

single-copy integration. 3. If

using an inducible promoter

like PglpF, ensure the inducer

(e.g., glycerol) is present at the

optimal concentration and time

point in the fermentation.
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ccaR knockout/deletion mutant

still produces some level of

Cephamycin C

1. Incomplete deletion of the

ccaR gene. 2. Contamination

with the wild-type strain. 3.

Cross-feeding from other

microorganisms in a non-

sterile fermentation.

1. Verify the gene deletion by

PCR and Southern blot

analysis. 2. Re-streak the

mutant strain from a single

colony and confirm its identity.

3. Ensure strict aseptic

techniques during all stages of

culture handling and

fermentation.

Variability in Cephamycin C

production between different

batches

1. Inconsistent quality of media

components. 2. Fluctuation in

fermentation parameters

(temperature, pH, aeration). 3.

Inoculum age and quality.

1. Use high-purity,

standardized media

components. 2. Calibrate and

monitor fermentation

equipment regularly. 3.

Standardize the inoculum

preparation procedure,

ensuring a consistent spore

concentration or mycelial

density.

Quantitative Data Summary
Table 1: Effect of Genetic Modifications on Cephamycin C Production in Streptomyces
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Strain/Modification Parental Strain

Fold Change in

Cephamycin C

Production

Reference

Overexpression of

ccaR (multicopy,

PglpF promoter)

S. clavuligerus 6.1-fold increase

Deletion of lat gene
S. clavuligerus wild-

type
Production eliminated

Deletion of ccaR gene S. clavuligerus Production eliminated

Deletion of relA gene S. clavuligerus
Production completely

abolished

Deletion of thnU gene S. cattleya Production eliminated

Table 2: Effect of Medium Supplementation on Cephamycin C Production in Streptomyces

clavuligerus
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Supplement Concentration

Effect on

Cephamycin C

Production

Reference

1,3-diaminopropane 10 g/L ~300% increase

L-lysine 10 mM
Stimulated specific

production by 75%

DL-meso-

Diaminopimelate
Not specified

Stimulated specific

production by 75%

Threonine 10 mM
Inhibited production

by 41%

Methionine 10 mM
Inhibited production

by 27%

Glucose High concentration

Negative regulation,

repression of key

enzymes

Experimental Protocols
Protocol 1: Overexpression of ccaR in Streptomyces
clavuligerus
Objective: To enhance Cephamycin C production by introducing additional copies of the ccaR

gene under the control of a strong promoter.

Methodology:

Vector Construction:

Amplify the ccaR coding sequence from S. clavuligerus genomic DNA using PCR with

primers containing appropriate restriction sites.

Clone the amplified ccaR fragment into an E. coli-Streptomyces shuttle vector (e.g.,

pSET152 for integration or a multi-copy vector) under the control of a suitable promoter

(e.g., the constitutive ermE* promoter or an inducible promoter like PglpF).
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Verify the construct by restriction digestion and sequencing.

Transformation of Streptomyces clavuligerus:

Introduce the recombinant plasmid into S. clavuligerus via intergeneric conjugation from

an E. coli donor strain (e.g., ET12567/pUZ8002).

Grow the E. coli donor to mid-log phase and the S. clavuligerus recipient to the

appropriate growth stage.

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar)

for conjugation.

Overlay the plates with an appropriate antibiotic (e.g., apramycin for pSET152-based

vectors) to select for exconjugants.

Screening and Confirmation of Recombinants:

Isolate individual exconjugant colonies and confirm the integration or presence of the

plasmid by PCR using primers specific to the vector and the ccaR gene.

Fermentation and Analysis:

Inoculate spores or mycelium of the recombinant and wild-type strains into a seed medium

(e.g., Trypticase soy broth with 1% starch) and incubate at 28°C with shaking for 30-36

hours.

Subculture the seed culture into a production medium (e.g., fresh TSB with 1% starch) and

incubate for 48-72 hours.

If using an inducible promoter, add the inducer at the appropriate time and concentration.

Harvest the culture broth and quantify Cephamycin C production using a bioassay

against a sensitive indicator strain or by HPLC.

Protocol 2: Gene Deletion in Streptomyces clavuligerus
(e.g., ccaR)
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Objective: To study the function of a gene by creating a null mutant.

Methodology:

Construction of the Disruption Cassette:

Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the

target gene (ccaR) from S. clavuligerus genomic DNA.

Clone the upstream and downstream fragments on either side of an antibiotic resistance

cassette (e.g., tsr for thiostrepton resistance or aph for apramycin resistance) in a

temperature-sensitive E. coli vector that cannot replicate in Streptomyces.

Transformation and Homologous Recombination:

Introduce the disruption plasmid into S. clavuligerus via intergeneric conjugation as

described in Protocol 1.

Select for single-crossover events by plating on a medium containing the antibiotic for

which the cassette provides resistance.

To select for double-crossover events (gene replacement), subject the single-crossover

mutants to a counter-selection step, if applicable, or screen for the loss of the vector

backbone.

Verification of the Mutant:

Confirm the gene deletion in putative double-crossover mutants by PCR. Use primers

flanking the target gene and internal to the resistance cassette to verify the replacement.

Perform Southern blot analysis to provide conclusive evidence of the gene replacement

event.

Phenotypic Analysis:

Culture the confirmed deletion mutant and the wild-type strain under production conditions

as described in Protocol 1.
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Analyze the culture supernatant for the absence of Cephamycin C to confirm the

functional consequence of the gene deletion.
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Caption: Simplified regulatory pathway of Cephamycin C biosynthesis in S. clavuligerus.
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Caption: Experimental workflow for targeted gene deletion in Streptomyces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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